N,N-Diisopropyltryptamine Oxalate
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Overview
Description
N,N-Diisopropyltryptamine Oxalate: is a synthetic compound derived from the amino acid tryptophan. It is a member of the tryptamine family, which is known for its psychoactive properties. This compound is closely related to other well-known tryptamines such as N,N-dimethyltryptamine and 5-methoxy-N,N-diisopropyltryptamine . This compound is primarily known for its hallucinogenic effects, which are unique in that they predominantly affect auditory perception .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisopropyltryptamine Oxalate typically involves the reaction of tryptamine with isopropyl iodide in the presence of a tertiary amine . Another method involves the combination of indole with oxalyl chloride to form an acyl chloride intermediate, which is then treated with diisopropylamine to form indol-3-yl-N,N-diisopropylglyoxylamide. This product is subsequently reduced with lithium aluminum hydride to form N,N-Diisopropyltryptamine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: N,N-Diisopropyltryptamine Oxalate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different substituents onto the tryptamine backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenated reagents such as isopropyl iodide are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted tryptamines and their oxidized or reduced derivatives .
Scientific Research Applications
N,N-Diisopropyltryptamine Oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Diisopropyltryptamine Oxalate involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . This interaction leads to altered neurotransmitter release, affecting perception and cognition. The compound also inhibits the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft .
Comparison with Similar Compounds
N,N-Dimethyltryptamine (DMT): Known for its powerful hallucinogenic effects.
5-Methoxy-N,N-Diisopropyltryptamine (5-MeO-DIPT): Similar in structure but has additional methoxy group, leading to different pharmacological effects.
Alpha-Methyltryptamine (AMT): Another synthetic tryptamine with psychoactive properties.
Uniqueness: N,N-Diisopropyltryptamine Oxalate is unique in its predominant auditory effects, which distinguish it from other tryptamines that primarily affect visual perception .
Properties
Molecular Formula |
C18H26N2O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;oxalic acid |
InChI |
InChI=1S/C16H24N2.C2H2O4/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16;3-1(4)2(5)6/h5-8,11-13,17H,9-10H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
OTBAKMLNZXZOCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC1=CNC2=CC=CC=C21)C(C)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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